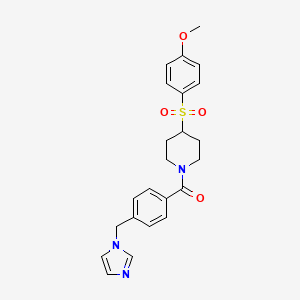

(4-((1H-imidazol-1-yl)methyl)phenyl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-((1H-imidazol-1-yl)methyl)phenyl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C23H25N3O4S and its molecular weight is 439.53. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It’s known that imidazole-containing compounds have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents, which may influence its bioavailability .

Result of Action

Imidazole derivatives are known to have a broad range of biological activities, suggesting that they can have diverse molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that the solubility of imidazole in water and other polar solvents may influence its action in different environments .

Analyse Biochimique

Biochemical Properties

It is known that imidazole-containing compounds can interact with various enzymes and proteins .

Temporal Effects in Laboratory Settings

The stability, degradation, and long-term effects of 1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-4-(4-methoxybenzenesulfonyl)piperidine on cellular function in in vitro or in vivo studies have not been reported yet .

Dosage Effects in Animal Models

There is currently no available data on how the effects of 1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-4-(4-methoxybenzenesulfonyl)piperidine vary with different dosages in animal models .

Activité Biologique

The compound (4-((1H-imidazol-1-yl)methyl)phenyl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone , often referred to as a derivative of imidazole and piperidine, exhibits significant biological activities that are of interest in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its synthesis, pharmacological effects, and potential therapeutic applications.

1. Chemical Structure and Synthesis

The compound features an imidazole ring and a piperidine moiety, which are known for their diverse biological activities. The synthesis typically involves the reaction of 4-(1H-imidazol-1-yl)benzaldehyde with a piperidine derivative containing a sulfonyl group.

Synthesis Route

- Starting Materials : 4-bromobenzaldehyde, imidazole, 4-methoxyphenyl sulfonamide.

- Method : The reaction is conducted in an aprotic solvent with potassium carbonate as a base and a copper(I) catalyst to yield the desired product in high purity.

Anticancer Properties

Research indicates that compounds with similar structures to the target molecule have shown promising anticancer activity. For instance, derivatives of imidazole have been reported to induce apoptosis in cancer cell lines such as MCF cells, with IC50 values around 25.72 ± 3.95 μM . Additionally, studies on related compounds suggest that they suppress tumor growth in vivo, highlighting their potential as anticancer agents .

Antimicrobial Activity

The imidazole and piperidine components contribute to significant antimicrobial properties. For example:

- Compounds similar to the target structure have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) ranging from 40 μg/mL to 500 μg/mL .

- The compound exhibits antifungal activity as well, particularly against M. tuberculosis, with notable efficacy at concentrations as low as 0.625 μg/mL .

Enzyme Inhibition

The compound's sulfonamide moiety is linked to enzyme inhibition properties:

- It has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and urease, showing competitive inhibition with IC50 values significantly lower than that of standard drugs used for comparison .

3. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:

- The presence of the imidazole ring enhances interaction with biological targets due to its ability to form hydrogen bonds.

- The piperidine ring contributes to increased lipophilicity and membrane permeability, facilitating better bioavailability.

4. Case Studies

Several studies have investigated the biological activities of related compounds:

- Study on Anticancer Activity : A study demonstrated that imidazole derivatives significantly reduced tumor size in mouse models when administered at specific dosages over a set period .

| Compound | IC50 (μM) | Activity |

|---|---|---|

| Imidazole Derivative A | 25.72 ± 3.95 | Anticancer |

| Piperidine Sulfonamide B | 40 | Antimicrobial |

Applications De Recherche Scientifique

Structural Characteristics

This compound features:

- An imidazole ring , known for its biological activity.

- A piperidine moiety , which enhances the compound's pharmacological properties.

- Aromatic groups that contribute to its reactivity and solubility.

These structural elements suggest that the compound may interact with various biological targets, making it of interest for therapeutic applications.

Biological Activities

The biological activities of (4-((1H-imidazol-1-yl)methyl)phenyl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone are linked to its structural features. Notable activities include:

Antifungal Properties

Research indicates that imidazole-containing compounds exhibit antifungal activity against pathogens such as Aspergillus fumigatus, the causative agent of pulmonary aspergillosis. The synthesized derivatives have shown promise in antifungal assays, suggesting potential therapeutic applications in treating fungal infections.

Antioxidant Activity

Compounds derived from this structure have been evaluated for their antioxidant properties using various assays, including DPPH and FRAP tests. These studies demonstrate the ability of certain derivatives to scavenge free radicals, indicating their potential role in disease prevention and health maintenance .

Antileishmanial Activity

Some derivatives have also been tested for their efficacy against leishmaniasis, showcasing broad-spectrum biological activity that could lead to new treatments for parasitic infections .

Applications in Medicinal Chemistry

The multifunctional nature of this compound allows it to serve as a scaffold for the development of novel therapeutic agents. Its applications extend across several areas:

- Anticancer agents : The imidazole and piperidine functionalities are often found in compounds with anticancer properties.

- Antiviral agents : The structural motifs present may inhibit viral replication, making it a candidate for antiviral drug development.

- Agricultural chemicals : Similar compounds have been utilized as fungicides and herbicides, suggesting potential agricultural applications .

Case Studies

Several studies have highlighted the effectiveness of similar compounds:

- Antifungal Activity Study : A derivative was synthesized and tested against Aspergillus species, showing significant antifungal effects compared to standard treatments.

- Antioxidant Evaluation : Derivatives were assessed for their ability to reduce oxidative stress markers in vitro, demonstrating substantial antioxidant capacity.

- Synthesis and Screening : A library of piperidine derivatives was created, leading to the identification of compounds with enhanced activity against HIV .

Propriétés

IUPAC Name |

[4-(imidazol-1-ylmethyl)phenyl]-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O4S/c1-30-20-6-8-21(9-7-20)31(28,29)22-10-13-26(14-11-22)23(27)19-4-2-18(3-5-19)16-25-15-12-24-17-25/h2-9,12,15,17,22H,10-11,13-14,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBLQPQCHLVMQOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4C=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.